molecular formula C12H12ClN3O3 B12995711 Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995711
M. Wt: 281.69 g/mol
InChI Key: VZCZBLLCNQLXSI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-methylphenyl group attached to the triazole ring, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl hydrazinecarboxylate to form an intermediate hydrazide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of microorganisms or cancer cells .

Comparison with Similar Compounds

Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H12ClN3O3/c1-3-19-11(17)10-14-12(18)16(15-10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,14,15,18)

InChI Key

VZCZBLLCNQLXSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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